molecular formula C5H3N3O2 B2623866 4,6-Dihydroxypyrimidine-5-carbonitrile CAS No. 1936377-42-2

4,6-Dihydroxypyrimidine-5-carbonitrile

Cat. No.: B2623866
CAS No.: 1936377-42-2
M. Wt: 137.098
InChI Key: ZTTZQYHGZCMWPG-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyrimidine-5-carbonitrile (CAS 1936377-42-2) is a high-purity chemical compound offered for research and development purposes. It belongs to the pyrimidine family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Pyrimidine derivatives are extensively investigated as key structural motifs in the discovery of novel pharmaceutical agents, including antivirals, antibacterials, and anti-inflammatory drugs . As a building block, this dihydroxypyrimidine carbonitrile provides a versatile core structure that researchers can functionalize for the synthesis of more complex molecules, making it valuable for exploring new chemical spaces in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-4(9)7-2-8-5(3)10/h2H,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZQYHGZCMWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936377-42-2
Record name 4,6-dihydroxypyrimidine-5-carbonitrile
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Synthetic Methodologies for 4,6 Dihydroxypyrimidine 5 Carbonitrile

Established Reaction Pathways for Core Pyrimidine (B1678525) Ring Formation

The formation of the 4,6-dihydroxypyrimidine-5-carbonitrile scaffold is predominantly achieved by building the pyrimidine ring from acyclic precursors. These methods often involve condensation reactions that bring together the necessary carbon and nitrogen atoms to form the heterocyclic structure.

Condensation Reactions Involving Malononitrile (B47326) and Related Precursors

A primary and well-established method for synthesizing the pyrimidine-5-carbonitrile core involves the condensation of malononitrile with a source of the N-C-N fragment, typically urea (B33335) or its derivatives like thiourea (B124793). This reaction assembles the key components of the pyrimidine ring. The general mechanism involves the reaction of an aldehyde, malononitrile, and urea or thiourea. The process begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea/thiourea to the resulting intermediate. The final steps are cyclodehydration and tautomerization/aromatization to yield the stable pyrimidine-5-carbonitrile product youtube.com. The reaction conditions, such as the choice of solvent and catalyst, play a crucial role in the efficiency of the synthesis.

Another approach involves the reaction of malonates with formamide (B127407) in the presence of an alkali metal alkoxide at elevated temperatures. This method leads to the formation of 4,6-dihydroxypyrimidine (B14393), which would then require a subsequent step to introduce the 5-carbonitrile group rsc.orgresearchgate.net. A variation of this uses formamidine (B1211174) acetate, generated from hydrogen cyanide, which undergoes a ring-closure reaction with a malonic ester and an alkoxide to produce 4,6-dihydroxypyrimidine researchgate.net.

Utilization of 4,6-Dihydroxypyrimidine in Synthesis

While the construction of the pyrimidine ring from acyclic precursors is common, methods starting with a pre-formed 4,6-dihydroxypyrimidine ring to introduce the 5-carbonitrile group are less frequently documented in readily available literature. Theoretically, this transformation would require an electrophilic substitution at the C5 position of the pyrimidine ring. The C5 position is activated by the two hydroxyl groups at C4 and C6.

One potential, though not explicitly documented pathway for this specific compound, could involve a two-step process. First, a Vilsmeier-Haack reaction could be employed to introduce a formyl group at the C5 position, yielding 4,6-dihydroxy-5-formylpyrimidine. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic and heterocyclic compounds ijpcbs.comchemistrysteps.comorganic-chemistry.org. Subsequently, the resulting aldehyde could be converted into a nitrile. Standard procedures for this conversion include reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile organic-chemistry.org. However, direct application of this sequence to 4,6-dihydroxypyrimidine for the synthesis of the target compound is not explicitly detailed in the surveyed literature.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidine-5-carbonitriles in a single step, avoiding the isolation of intermediates. The most common MCR for this class of compounds is a variation of the Biginelli reaction chemistrysteps.com. This reaction brings together three components: an aromatic aldehyde, malononitrile, and urea or thiourea ijpcbs.comchemistrysteps.com.

This three-component condensation is often facilitated by a catalyst and can be performed under various conditions, including solvent-free environments youtube.comchemistrysteps.com. The reaction proceeds through a sequence of condensations, additions, and cyclizations to rapidly build the substituted pyrimidine ring. The diversity of the final product can be easily achieved by varying the substituted benzaldehyde (B42025) used as one of the starting materials chemistrysteps.com. These one-pot strategies are advantageous due to their operational simplicity, shorter reaction times, and often higher yields compared to multi-step syntheses ijpcbs.com.

Novel and Modified Preparative Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyrimidine-5-carbonitriles. These advancements include the use of novel catalytic systems and the adoption of green chemistry principles.

Catalytic Systems in Pyrimidine-5-carbonitrile Synthesis

A variety of catalysts have been employed to enhance the efficiency of pyrimidine-5-carbonitrile synthesis. These catalysts often serve to activate the reactants and facilitate the key bond-forming steps.

Heterogeneous Base Catalysts : High surface area and nanosized magnesium oxide (MgO) has been shown to be a highly effective heterogeneous base catalyst for the three-component reaction of malononitrile, aldehydes, and urea/thiourea. This catalyst promotes the reaction in ethanol (B145695) at reflux, leading to shorter reaction times and higher yields ijpcbs.com.

Solid Acid Catalysts : A robust biowaste-derived catalyst, bone char-nPrN-SO3H, has been developed as a recyclable nanocatalyst. This solid acid catalyst efficiently promotes the one-pot, three-component synthesis under solvent-free conditions at 80 °C, resulting in excellent yields and significantly reduced reaction times youtube.comorganic-chemistry.org.

Simple Inorganic Salts : Ammonium (B1175870) chloride (NH4Cl) has been used as a simple and inexpensive catalyst for the one-pot synthesis of pyrimidine-5-carbonitriles from substituted benzaldehydes, malononitrile, and urea/thiourea under solvent-free conditions at 110°C chemistrysteps.com.

The table below summarizes the performance of different catalytic systems in the synthesis of pyrimidine-5-carbonitrile derivatives.

CatalystReactantsConditionsKey AdvantagesReference
Nanosized MgOMalononitrile, Aldehydes, Urea/ThioureaEthanol, RefluxShorter reaction times, straightforward product isolation, higher yields. ijpcbs.com
Bone char-nPrN-SO3HAromatic Aldehydes, Malononitrile, Urea/ThioureaSolvent-free, 80 °CEco-friendly, recyclable, excellent yields, short reaction times. youtube.comorganic-chemistry.org
Ammonium Chloride (NH4Cl)Substituted Benzaldehyde, Malononitrile, Urea/ThioureaSolvent-free, 110 °CSimple, inexpensive, solvent-free. chemistrysteps.com

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, several solvent-free methods have been developed for the synthesis of this compound and its derivatives. These methods not only reduce environmental pollution but can also simplify the reaction work-up and product purification.

The use of catalysts like ammonium chloride or bone char-based solid acids facilitates the three-component condensation reaction under solvent-free conditions by heating the mixture of reactants youtube.comchemistrysteps.com. After the reaction is complete, the product is typically isolated by adding water or ice to the reaction mixture, causing the solid product to precipitate. It can then be collected by simple filtration and purified by recrystallization youtube.comchemistrysteps.com. These solvent-free approaches offer a more sustainable and economical alternative to traditional solvent-based syntheses youtube.com.

The table below highlights examples of solvent-free synthetic approaches.

Catalyst/PromoterReactantsTemperatureReaction TimeYieldReference
Ammonium ChlorideBenzaldehyde, Malononitrile, Urea110 °CNot Specified~80-90% range chemistrysteps.com
Bone char-nPrN-SO3H4-Chlorobenzaldehyde, Malononitrile, Urea80 °C~5-15 minutes~95-98% range youtube.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. researchgate.netscispace.com The synthesis of pyrimidine derivatives, including those with the 4,6-dihydroxy-5-carbonitrile scaffold, has been shown to benefit from this technology. researchgate.net

A prominent microwave-assisted route involves a one-pot, three-component Biginelli-type cyclocondensation reaction. scispace.com For structures analogous to this compound, this typically involves the reaction of an appropriate aldehyde, a compound containing an active methylene (B1212753) group like malononitrile, and urea or thiourea under microwave irradiation. researchgate.net This methodology is recognized as an efficient, promising, and green synthetic approach, characterized by very short reaction times and straightforward work-up procedures. researchgate.net

The key advantages of microwave irradiation in this context are the rapid and uniform heating of the reaction mixture, which leads to a significant reduction in the time required for the synthesis to complete. Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes. foliamedica.bg This rapid process not only increases throughput but can also minimize the formation of side products that may occur during prolonged heating. scispace.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrimidine Synthesis

ParameterMicrowave-Assisted MethodConventional Heating MethodReference
Reaction Time3–24 minutes2–24 hours researchgate.netfoliamedica.bg
YieldGood to Excellent (e.g., 80-85%)Moderate researchgate.net
ConditionsSealed vessel, controlled temperature and pressureReflux scispace.com
Work-upSimple filtration, often no further purification neededMay require recrystallization or chromatography scispace.com

This efficient and clean one-pot methodology is highly adaptable for creating libraries of pyrimidine derivatives for further research and development. scispace.comresearchgate.net

Process Chemistry and Scalable Synthesis Considerations

Development of Robust and Scalable Processes for Production

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, safe, and economically viable processes. For this compound, a key strategy involves the scalable synthesis of a stable precursor, such as 4,6-dichloropyrimidine-5-carbonitrile (B1297664), which can then be converted to the final product. acs.orgacs.org

A well-documented scalable process begins with the readily available 4,6-dihydroxypyrimidine. acs.org The process involves several key transformations, including formylation at the 5-position and subsequent chlorination of the hydroxyl groups. acs.org A critical aspect of a robust process is the stability and storability of all intermediates under normal conditions, which simplifies logistics and handling during a multi-step industrial synthesis. researchgate.net

The development of such a process involves significant safety evaluation to identify and mitigate potential hazards associated with reagents, intermediates, and reaction conditions on a large scale. researchgate.net For instance, the conversion of a 4,6-dihydroxypyrimidine-5-carbaldehyde oxime intermediate to 4,6-dichloropyrimidine-5-carbonitrile using reagents like phosphorus oxychloride requires careful temperature control and monitoring to ensure safety and product quality. acs.org The successful development of such a synthetic strategy enables the multi-kilogram scale production of key intermediates, which is essential for the consistent supply of the final target compound. researchgate.net

Evaluation of Reaction Parameters for Process Optimization

Process optimization is a critical step in developing a scalable synthesis, aiming to maximize yield and purity while minimizing costs, waste, and reaction time. This is achieved through the systematic evaluation of various reaction parameters. nih.govresearchgate.net

For the synthesis of the 4,6-dihydroxypyrimidine core, key parameters that have been optimized include reagent concentration, temperature, and reaction time. researchgate.net In the reaction of dimethyl malonate and formamide in a sodium methoxide-methanol solution, single-factor experiments identified the optimal conditions to be a 30% concentration of sodium methoxide (B1231860) in methanol, a reaction temperature of 70°C, and a total reaction time of 2.5 hours, resulting in a yield of 82.09%. researchgate.net

Further optimization studies on related pyrimidine-5-carbonitrile syntheses have evaluated the impact of the catalyst, catalyst loading, and solvent. nih.gov In a three-component reaction model, parameters such as temperature and the choice of solvent were systematically varied. The results indicated that a solvent-free reaction at 80°C in the presence of an optimized amount of catalyst provided the best outcome. nih.gov The choice of solvent can significantly impact reaction efficiency, and in some cases, solvent-free conditions are not only more environmentally friendly but also lead to higher yields. nih.gov

Table 2: Key Parameters Evaluated for Process Optimization of Pyrimidine Synthesis

ParameterVariable StudiedObservation/Optimal ConditionReference
TemperatureVaried from room temperature to higher temperatures (e.g., 100°C)Optimal temperature is crucial; for one system, 70°C was best, for another, 80°C. nih.govresearchgate.net
CatalystDifferent catalysts and catalyst loading percentagesThe type and amount of catalyst significantly affect reaction efficiency. nih.govnih.gov
SolventVarious solvents (e.g., ethanol, water, DMF) vs. solvent-freeSolvent-free conditions were found to be optimal in a model reaction. nih.gov
Reagent ConcentrationConcentration of base (e.g., sodium methoxide)A 30% concentration was found to be optimal for a specific synthesis. researchgate.net
Reaction TimeMonitored over several hoursAn optimal time of 2.5 hours was identified to maximize yield. researchgate.net

The purification of the final product is also a key consideration in process chemistry. Methods such as crystallization or column chromatography are evaluated to ensure the efficient removal of impurities and isolation of the target compound in high purity. nih.gov

Reactivity and Chemical Transformations of 4,6 Dihydroxypyrimidine 5 Carbonitrile and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Derivatives

The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is accentuated by the presence of two nitrogen atoms. researchgate.netyoutube.com This π-deficient nature facilitates nucleophilic aromatic substitution (SNAr), particularly when good leaving groups like halogens are present at the activated 2-, 4-, or 6-positions. youtube.comchemistrysteps.com The parent compound, 4,6-dihydroxypyrimidine-5-carbonitrile, does not directly undergo SNAr reactions at the hydroxyl positions. However, its halogenated derivatives, most notably 4,6-dichloro-5-cyanopyrimidine, are highly reactive precursors for the synthesis of a diverse range of substituted pyrimidines. This dichloro derivative is typically synthesized from the dihydroxy compound by treatment with reagents like phosphorus oxychloride. youtube.com

The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-cyanopyrimidine are readily displaced by a variety of nucleophiles. Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives react well with different types of nucleophilic amines under conventional conditions. acs.org The reactions can be performed sequentially, allowing for the synthesis of unsymmetrically substituted pyrimidines by controlling the stoichiometry of the reactants.

Common nucleophiles employed in these reactions include:

Amines: A vast number of primary and secondary amines (aliphatic, cyclic, aromatic, and heteroaromatic) have been used to synthesize various aminopyrimidines. acs.orgresearchgate.netresearchgate.netnih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a base such as triethylamine (B128534) (TEA) to neutralize the HCl generated. acs.orgchemistrysteps.com

Alkoxides and Thiolates: Nucleophilic attack by alkoxides or thiolates provides a route to the corresponding alkoxypyrimidines and alkylthiopyrimidines, respectively. libretexts.orgcommonorganicchemistry.com The regioselectivity of SNAr reactions on substituted chloropyrimidines can be sensitive to the nature of the nucleophile and other substituents on the ring. commonorganicchemistry.com

Water: Under certain conditions, halogenated pyrimidines can undergo hydrolysis to regenerate the hydroxyl functionality.

The general mechanism for the SNAr reaction involves the nucleophilic attack on the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. commonorganicchemistry.com Subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the substituted product. The high reactivity of the 4- and 6-positions is due to the effective delocalization of the negative charge of the Meisenheimer complex onto both ring nitrogen atoms. youtube.com

Starting MaterialNucleophileConditionsProduct TypeReference
4,6-Dichloropyrimidine-5-carbonitrile (B1297664)Primary/Secondary AminesEthanol, reflux, TEA4-Amino-6-chloropyrimidine-5-carbonitrile / 4,6-Diaminopyrimidine-5-carbonitrile acs.org
4,6-Dichloro-5-methoxypyrimidineCyclopentylamineNot specified4-Amino-6-chloro-5-methoxypyrimidine researchgate.net
2-Amino-4,6-dichloropyrimidineVarious AminesSolvent-free, 80-90°C, TEA6-Chloro-N4-substituted-pyrimidine-2,4-diamines researchgate.netnih.gov
2-MeSO2-4-chloropyrimidineAlkoxides-78°C2-Alkoxy-4-chloropyrimidine commonorganicchemistry.com

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C5 position is a key functional handle that can be transformed into various other functionalities or used to construct new ring systems.

Hydrolysis and Related Conversions of the Nitrile Moiety

The hydrolysis of nitriles is a fundamental organic transformation that typically proceeds under acidic or basic conditions to yield either an amide or a carboxylic acid. nih.gov The reaction proceeds via an amide intermediate, and stopping the reaction at this stage can be challenging as amides are often more readily hydrolyzed than the starting nitrile under the same conditions. youtube.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the cyanopyrimidine with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by water. The reaction typically proceeds all the way to the carboxylic acid, 4,6-dihydroxypyrimidine-5-carboxylic acid. semanticscholar.orgstackexchange.com

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process initially forms the salt of the carboxylic acid (a carboxylate). nih.govstackexchange.com Subsequent acidification is required to obtain the free carboxylic acid. semanticscholar.org

Careful control of reaction conditions, such as temperature and reagent concentration, can sometimes allow for the isolation of the intermediate 4,6-dihydroxypyrimidine-5-carboxamide. youtube.comyoutube.com The synthesis of dihydroxypyrimidine carboxylic acids and carboxamides is of significant interest, as these structural motifs are found in various biologically active molecules, including antiviral agents. nih.gov

Cyclization Reactions Utilizing the Nitrile Functionality

The nitrile group is an excellent electrophile and can participate in cyclization reactions with binucleophilic reagents to construct fused heterocyclic rings. This strategy is widely used to synthesize pyrimido[4,5-d]pyrimidines and other related systems. The general approach involves the reaction of a substituted aminopyrimidine, where the amino group is ortho to the nitrile, leading to an intramolecular cyclization.

For instance, 4-amino-5-cyanopyrimidine derivatives can be treated with reagents like formic acid, orthoesters, or isothiocyanates. The external reagent condenses with the amino group, and the resulting intermediate then undergoes an intramolecular cyclization via attack of a ring nitrogen or the newly introduced functionality onto the nitrile carbon. This process ultimately forms a new six-membered ring fused to the original pyrimidine core. nih.gov

A common pathway involves the reaction of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile with triethyl orthoformate at reflux, which leads to the formation of substituted pyrimido[4,5-d]pyrimidines. Similarly, reaction with guanidine (B92328) can lead to the formation of a fused aminopyrimidine ring. nih.gov

Pyrimidine PrecursorReagentFused Ring SystemReference
4-Amino-2-methyl-6-phenyl-pyrimidine-5-carbonitrileTriethyl orthoformatePyrimido[4,5-d]pyrimidine (B13093195)
6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrileFormic AcidPyrimido[4,5-d]pyrimidine
2-AcylethynylpyrroleGuanidinePyrrole–aminopyrimidine nih.gov
Aminopyrimidine derivativeBenzoyl isothiocyanateFused Thiourea (B124793) derivative nih.gov

Reactions at the Hydroxyl Positions of the Pyrimidine Ring

The hydroxyl groups at the C4 and C6 positions exhibit keto-enol tautomerism, existing in equilibrium with their pyrimidinone forms (e.g., pyrimidine-4,6-dione). youtube.com This tautomerism influences their reactivity. These positions can undergo several important reactions:

Conversion to Halogens: As mentioned in section 3.1, the hydroxyl groups can be converted into excellent leaving groups, typically chlorides, by reacting with reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). youtube.com This is a crucial step for subsequent SNAr reactions.

O-Alkylation (Etherification): The hydroxyl groups can be alkylated to form alkoxy derivatives. This is typically achieved by treating the dihydroxypyrimidine with an alkyl halide in the presence of a base. The resulting 4,6-dialkoxypyrimidine-5-carbonitrile derivatives are also valuable intermediates for further functionalization. researchgate.net

Electrophilic Reactions on the Pyrimidine Core

Due to the electron-withdrawing nature of the two ring nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. researchgate.net However, the presence of strong electron-donating groups, such as hydroxyl (or amino) groups, can activate the ring sufficiently to allow for electrophilic attack. In 4,6-dihydroxypyrimidine (B14393), the C2 and especially the C5 positions are activated.

For the title compound, this compound, the highly activated C5 position is already substituted. Therefore, direct electrophilic substitution on the carbon framework of the pyrimidine ring is unlikely. However, understanding the reactivity of the parent 4,6-dihydroxypyrimidine system is instructive.

Nitration: The nitration of 2-substituted 4,6-dihydroxypyrimidines using a mixture of concentrated nitric and sulfuric acids readily occurs at the C5 position to yield 5-nitro derivatives. In some cases, over-nitration can occur, leading to 5,5-dinitro derivatives. Theoretical studies on the nitration of 2-methyl-4,6-dihydroxypyrimidine have explored the reaction mechanism in detail.

Halogenation: Direct halogenation of activated pyrimidines is also possible. Reagents like N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine at the C5 position of 4,6-dihydroxypyrimidines. The development of environmentally friendly halogenation methods using potassium halides under aqueous conditions has also been reported for related fused pyrimidine systems.

Annulation and Ring-Forming Reactions with this compound

Annulation, or ring-forming, reactions provide a powerful strategy for constructing complex polycyclic heterocyclic systems built upon the pyrimidine scaffold. This compound and its derivatives are excellent starting materials for creating fused pyrimidine systems, which are prevalent in medicinal chemistry. semanticscholar.orgyoutube.com

The synthesis of pyrimido[4,5-d]pyrimidines is a prominent example of annulation. These bicyclic systems can be constructed through several routes:

Multicomponent Reactions: One-pot multicomponent reactions, such as the Biginelli-type reaction, can be employed. For example, the condensation of barbituric acid (a pyrimidine-2,4,6-trione), an aldehyde, and urea (B33335) or thiourea can yield tetrahydropyrimido[4,5-d]pyrimidine-diones.

Cyclocondensation of Aminopyrimidines: As discussed in section 3.2.2, the most common route starts from a 4-aminopyrimidine (B60600) derivative. The amino group acts as an internal nucleophile to facilitate the closure of a new ring. For example, reacting 6-amino-1,3-disubstituted uracils (structurally analogous to dihydroxypyrimidines) with various reagents can lead to the formation of the second pyrimidine ring. semanticscholar.orgyoutube.com This key step often involves a hydrazine-induced cyclization or condensation with reagents like formic acid. youtube.com

These annulation strategies allow for the selective variation of substituents at multiple positions on the resulting fused scaffold, providing a structurally diverse set of compounds for applications in areas like drug discovery. youtube.com

Derivative Chemistry and Structural Diversity of 4,6 Dihydroxypyrimidine 5 Carbonitrile Analogues

Synthesis of Substituted 4,6-Dihydroxypyrimidine-5-carbonitrile Analogues

The synthesis of substituted this compound analogues is primarily achieved through multicomponent condensation reactions. A common and efficient method involves the condensation of an aldehyde, malononitrile (B47326), and urea (B33335) or thiourea (B124793) in the presence of a catalyst. This approach allows for the introduction of a wide variety of substituents at the C-2 and C-5 positions of the pyrimidine (B1678525) ring by simply varying the starting aldehyde and the nitrile component.

Another significant synthetic route is the reaction of amidines with 2-cyano-3-ethoxyacrylonitrile, which also yields 4-amino-6-hydroxypyrimidine-5-carbonitrile derivatives. Furthermore, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with S-methylisothiourea sulfate (B86663) and sodium hydroxide (B78521) in ethanol (B145695) has been shown to produce 2-(methylthio)-4,6-dihydroxypyrimidine-5-carbonitrile.

The reactivity of the starting materials plays a crucial role in the outcome of the synthesis. For instance, the condensation of aromatic aldehydes with malononitrile and urea or thiourea often proceeds smoothly to afford the corresponding 5-aryl-substituted dihydroxypyrimidine-5-carbonitriles. The choice of catalyst, such as piperidine (B6355638) or other bases, can also influence the reaction yield and purity of the final product.

Table 1: Synthesis of Substituted this compound Analogues

Starting Materials Substituent Introduced Resulting Analogue Reference
Aldehyde, Malononitrile, Urea/Thiourea Varied aryl or alkyl group at C-5 5-Substituted-4,6-dihydroxypyrimidine-5-carbonitrile
Amidines, 2-cyano-3-ethoxyacrylonitrile Amino group at C-4 4-Amino-6-hydroxypyrimidine-5-carbonitrile

Functionalization at C-2, C-4, and C-6 Positions of the Pyrimidine Ring

The functionalization of the this compound core at the C-2, C-4, and C-6 positions is a key strategy for expanding its structural diversity. The hydroxyl groups at the C-4 and C-6 positions can be converted into chloro groups by treatment with phosphoryl chloride (POCl₃). These chloro-substituted pyrimidines are versatile intermediates that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alkoxides, to introduce a range of functional groups at these positions.

The C-2 position can also be functionalized, particularly when starting with a 2-thioxo or 2-methylthio derivative. The methylthio group, for example, can be displaced by nucleophiles or oxidized to a sulfone, which is an even better leaving group, allowing for the introduction of further diversity at the C-2 position.

Furthermore, the inherent reactivity of the pyrimidine ring allows for electrophilic substitution reactions, although the presence of the electron-withdrawing nitrile group and the hydroxyl groups can influence the regioselectivity of these reactions.

Table 2: Functionalization Reactions of this compound

Position(s) Reagent Transformation Resulting Functional Group Reference
C-4, C-6 Phosphoryl chloride (POCl₃) Chlorination Chloro
C-4, C-6 (from chloro derivative) Amines, Alkoxides Nucleophilic Substitution Amino, Alkoxy

Exploration of Nitrogen Atom Substitutions within the Pyrimidine Nucleus

While functionalization of the carbon atoms of the pyrimidine ring is common, substitution at the nitrogen atoms (N-1 and N-3) of this compound is less frequently reported. This is likely due to the acidic nature of the N-H protons, which can lead to deprotonation rather than substitution under basic conditions.

However, N-alkylation can be achieved under specific conditions, for instance, by using a strong base to generate the pyrimidine anion followed by reaction with an alkyl halide. The regioselectivity of such reactions, i.e., whether substitution occurs at N-1 or N-3, can be influenced by the reaction conditions and the nature of the substituent at the C-2 position. Theoretical studies can also be employed to predict the most likely site of N-substitution.

Design and Synthesis of Fused Heterocyclic Systems Derived from the Compound

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites, namely the nitrile group and the hydroxyl groups, allows for annulation reactions to construct additional rings.

A prominent example is the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. This can be achieved by reacting 4-amino-6-hydroxypyrimidine-5-carbonitrile with various reagents that can form the second pyrimidine ring. For instance, treatment with formamide (B127407) or other one-carbon synthons can lead to the formation of the fused system.

Another important class of fused heterocycles derived from this core is the pyrazolo[3,4-d]pyrimidines. The synthesis of these compounds often involves the reaction of a suitably functionalized pyrimidine, such as a 4-chloro- or 4-hydrazinyl-pyrimidine-5-carbonitrile, with reagents that can form the pyrazole (B372694) ring.

The nitrile group is particularly useful for building fused rings. It can be hydrolyzed to an amide or a carboxylic acid, which can then participate in cyclization reactions. Alternatively, the nitrile group can react with nucleophiles like hydrazine (B178648) to form aminopyrazoles, which can then be cyclized to form pyrazolo[3,4-d]pyrimidines.

Table 3: Fused Heterocyclic Systems from this compound

Fused System Synthetic Strategy Key Intermediate Reference
Pyrimido[4,5-d]pyrimidine Annulation with one-carbon synthons 4-Amino-6-hydroxypyrimidine-5-carbonitrile

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Cyano-3-ethoxyacrylonitrile
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
S-Methylisothiourea
2-(Methylthio)-4,6-dihydroxypyrimidine-5-carbonitrile
4-Amino-6-hydroxypyrimidine-5-carbonitrile
Pyrimido[4,5-d]pyrimidine
Pyrazolo[3,4-d]pyrimidine
4-Chloro-pyrimidine-5-carbonitrile

Advanced Spectroscopic and Structural Characterization Methodologies for 4,6 Dihydroxypyrimidine 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise covalent structure of 4,6-dihydroxypyrimidine-5-carbonitrile in solution. Both ¹H and ¹³C NMR are employed to map the proton and carbon frameworks of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For the dominant tautomer, distinct signals are expected for the proton at position 2 of the pyrimidine (B1678525) ring, as well as for the protons on the nitrogen and oxygen atoms (N-H and O-H). The chemical shifts of the N-H and O-H protons are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the structure. The spectrum is anticipated to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the carbonyl (C=O) and nitrile (C≡N) groups, along with the olefinic carbons, are expected to resonate in characteristic regions of the spectrum. Data from structurally similar pyrimidine-5-carbonitrile derivatives suggest that the carbon atom at position 5 (C5), which is bonded to the cyano group, appears at approximately 90-100 ppm, while the nitrile carbon itself is found around 115-120 ppm. chemijournal.com

Table 1: Predicted NMR Spectral Data for 4-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
NucleusPositionPredicted Chemical Shift (δ, ppm)Description
¹HH2~8.0 - 8.5Singlet, proton on C2 of the pyrimidine ring
N-H~11.0 - 13.0Broad singlet, amide proton
O-H~10.0 - 12.0Broad singlet, enolic proton
¹³CC6~160 - 165Carbonyl carbon
C4~155 - 160Carbon attached to hydroxyl group
C2~150 - 155Carbon between two nitrogen atoms
C≡N~115 - 120Nitrile carbon
C5~90 - 100Carbon attached to nitrile group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational and rotational modes of the molecule's bonds.

The FT-IR and Raman spectra are expected to display characteristic bands confirming the key structural features of the 4-hydroxy-6-oxo tautomer. A sharp, intense absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. The presence of a carbonyl group (C=O) will be marked by a strong absorption band around 1640-1680 cm⁻¹. Broad bands in the higher frequency region (3000-3500 cm⁻¹) correspond to O-H and N-H stretching vibrations, which are often convoluted due to extensive intermolecular hydrogen bonding in the solid state. Vibrational data from the related compound 4,6-dihydroxy-5-nitropyrimidine (B14392) can be used as a reference for assigning pyrimidine ring vibrations. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H / O-H StretchAmide / Enol3000 - 3500Broad, Strong
C-H StretchAromatic C-H~3030 - 3090Medium
C≡N StretchNitrile2220 - 2260Sharp, Strong
C=O StretchCarbonyl1640 - 1680Strong
C=C / C=N StretchPyrimidine Ring1400 - 1600Medium-Strong
C-O StretchEnol1250 - 1350Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. iaph.es For this compound (molecular formula: C₅H₃N₃O₂), HRMS provides an experimentally measured mass that can be compared to the calculated exact mass. A match within a narrow tolerance (typically < 5 ppm) confirms the molecular formula. The analysis is commonly performed using techniques like electrospray ionization (ESI), which can detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. iaph.es

Table 3: High-Resolution Mass Spectrometry Data for C₅H₃N₃O₂
IonMolecular FormulaCalculated Exact Mass (Da)Typical Observation
[M]C₅H₃N₃O₂137.0225Neutral Molecule
[M+H]⁺C₅H₄N₃O₂⁺138.0303Positive Ion Mode ESI-MS
[M-H]⁻C₅H₂N₃O₂⁻136.0147Negative Ion Mode ESI-MS

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The pyrimidine ring system, along with the hydroxyl, carbonyl, and nitrile substituents, constitutes a conjugated chromophore system. Studies on the parent compound, 4,6-dihydroxypyrimidine (B14393), show characteristic absorption maxima around 200-204 nm and 252-254 nm. nih.gov The introduction of the electron-withdrawing nitrile group at position 5 is expected to cause a bathochromic (red) shift in these absorption bands. The spectrum is anticipated to show intense absorptions corresponding to π → π* transitions within the conjugated system and weaker absorptions from n → π* transitions associated with the lone pair electrons on the oxygen and nitrogen atoms.

Table 4: Predicted UV-Vis Absorption Data for this compound
Predicted λₘₐₓ (nm)Electronic TransitionDescription
~210 - 230π → πHigh-energy transition within the conjugated pyrimidine ring.
~260 - 280π → πLower-energy transition involving the extended chromophore.
>300n → π*Weak transition involving non-bonding electrons on heteroatoms.

X-ray Crystallography for Three-Dimensional Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, studies on the parent 4,6-dihydroxypyrimidine have revealed the existence of different polymorphic forms, including both molecular and ionic structures in the solid state. semanticscholar.org It is highly probable that the 5-carbonitrile derivative also forms a highly ordered, planar structure stabilized by an extensive network of intermolecular hydrogen bonds involving the N-H, C=O, C-OH, and C≡N groups. Such an analysis would confirm the dominant tautomeric form in the crystal lattice and detail its packing arrangement.

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformation

Table 5: Predicted Collision Cross Section (CCS) Data for this compound Ion
IonAdductPredicted CCS (Ų)Methodology
[M+H]⁺Proton~125 - 135Computational Prediction (e.g., TRAVIS-CI)

Theoretical and Computational Chemistry Studies of 4,6 Dihydroxypyrimidine 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of geometry, energy, and other key molecular descriptors. For pyrimidine (B1678525) derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a good balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The output includes precise predictions of bond lengths, bond angles, and dihedral angles. For 4,6-Dihydroxypyrimidine-5-carbonitrile, the calculations would reveal the planarity of the pyrimidine ring and the orientation of the hydroxyl and carbonitrile substituent groups. The total self-consistent field (SCF) energy, a measure of the molecule's stability, is also a key output of this optimization. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar heterocyclic structures. Actual values may vary.

Parameter Bond/Angle Predicted Value
Bond Length C4-C5 ~1.40 Å
C5-C6 ~1.41 Å
N1-C2 ~1.38 Å
C5-CN ~1.44 Å
C-N (nitrile) ~1.16 Å
C4-O ~1.35 Å
Bond Angle N1-C6-C5 ~118°
C4-C5-C6 ~120°
N3-C4-C5 ~119°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. materialsciencejournal.org For this compound, the electron-rich dihydroxy-pyrimidine ring is expected to be the primary location of the HOMO, while the LUMO is likely distributed over the electron-withdrawing carbonitrile group and the pyrimidine ring.

Table 2: Predicted Quantum Chemical Descriptors for this compound

Descriptor Formula Significance Predicted Value (eV)
HOMO Energy EHOMO Electron-donating ability -6.5
LUMO Energy ELUMO Electron-accepting ability -1.8
Energy Gap ΔE = ELUMO - EHOMO Chemical reactivity, stability 4.7
Ionization Potential I ≈ -EHOMO Energy to remove an electron 6.5
Electron Affinity A ≈ -ELUMO Energy released when gaining an electron 1.8
Electronegativity χ = (I + A) / 2 Power to attract electrons 4.15
Chemical Hardness η = (I - A) / 2 Resistance to charge transfer 2.35

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atom of the nitrile group and the oxygen atoms of the hydroxyl groups. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in Mulliken atomic charge calculations further quantify the charge distribution by assigning a partial charge to each atom in the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. boisestate.edu For pyrimidine derivatives, these approaches are frequently used to predict how they might interact with biological targets, such as enzymes or receptors. rsc.orgdovepress.com Molecular docking, a key technique in this area, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dovepress.commdpi.com By simulating the binding of this compound to the active site of a target protein, researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. These insights are invaluable in medicinal chemistry for designing and discovering new drugs. boisestate.edumdpi.com

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is essential for its characterization and for interpreting experimental data. DFT calculations are commonly used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.com

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. For this compound, characteristic peaks would be predicted for the O-H stretching of the hydroxyl groups, C≡N stretching of the nitrile group, and various C=C, C-N, and C-H vibrations within the pyrimidine ring.

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl (-OH) ~3500-3300
N-H Stretch (tautomer) Amine (-NH) ~3400-3200
C-H Stretch Aromatic C-H ~3100-3000
C≡N Stretch Nitrile (-CN) ~2260-2220
C=O Stretch (tautomer) Carbonyl (C=O) ~1700-1650

NMR Spectroscopy: NMR chemical shifts for ¹H and ¹³C can be calculated to predict the appearance of an NMR spectrum. This helps in assigning peaks in an experimental spectrum to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. materialsciencejournal.org The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the spectrum. These transitions are often related to the HOMO-LUMO gap, with a smaller gap typically resulting in absorption at a longer wavelength. materialsciencejournal.org For this molecule, π → π* and n → π* transitions associated with the pyrimidine ring and substituent groups would be expected.

Investigations into Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. rsc.orgresearchgate.net Pyrimidine derivatives have attracted attention as NLO chromophores due to the potential for creating push-pull systems, where an electron-donating group and an electron-withdrawing group are attached to a π-conjugated system. researchgate.net In this compound, the hydroxyl groups act as electron donors and the carbonitrile group acts as an electron acceptor, creating a push-pull character that could lead to a significant NLO response.

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large hyperpolarizability value indicates a strong NLO response. DFT calculations using a finite-field approach are a standard method for computing these properties. researchgate.net The theoretical investigation of these parameters for this compound can help assess its potential as a candidate material for NLO applications. rsc.orgresearchgate.net

Mechanistic Insights from Quantum Chemical Calculations

Currently, there is a notable absence of published research detailing mechanistic insights into the reactions and behavior of this compound derived from quantum chemical calculations. Such studies would typically involve methods like Density Functional Theory (DFT) or other high-level ab initio calculations to explore reaction pathways, transition states, and the electronic structure of the molecule to understand its reactivity. While computational methods have been applied to understand the mechanisms of reactions involving other pyrimidine derivatives, for instance in the study of enzymatic reactions or the synthesis of related heterocyclic compounds, these findings cannot be directly extrapolated to this compound due to the specific influence of the dihydroxy and carbonitrile functional groups on the pyrimidine ring's electronic and structural properties.

Structure-Property Relationship Studies through Computational Approaches

Similarly, dedicated computational studies on the structure-property relationships of this compound are scarce. Structure-property relationship studies use computational models to correlate the molecular structure of a compound with its macroscopic properties, such as its chemical reactivity, and spectral characteristics. For other substituted pyrimidine-5-carbonitriles, computational approaches have been used to establish relationships between structural features and biological activities, such as enzyme inhibition. Current time information in Edmonton, CA. However, without specific computational data for this compound, a detailed analysis of how its unique structural arrangement dictates its physical and chemical properties remains an area for future investigation.

Applications of 4,6 Dihydroxypyrimidine 5 Carbonitrile in Materials Science and General Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The primary utility of 4,6-Dihydroxypyrimidine-5-carbonitrile in organic chemistry is its function as a key intermediate in the synthesis of more complex heterocyclic compounds. The pyrimidine (B1678525) ring is a core structure in numerous biologically active molecules, and the nitrile and hydroxyl groups on this scaffold provide reactive sites for further chemical elaboration.

Research has demonstrated that pyrimidine-5-carbonitrile derivatives are synthesized as intermediates for compounds with a wide array of potential biological activities, including roles as bactericidal, fungicidal, analgesic, anti-inflammatory, and antitumor agents. The synthesis often involves multi-component reactions, such as the Biginelli reaction or similar condensation methods, where precursors are combined to form the pyrimidine core. For instance, various substituted benzaldehydes can be reacted with malononitrile (B47326) and urea (B33335) or thiourea (B124793) to yield pyrimidine-5-carbonitrile structures.

The dihydroxy-substituted nature of this compound makes it a precursor for other important pyrimidines. For example, the hydroxyl groups can be replaced through chlorination to produce dichloropyrimidine derivatives. These chlorinated intermediates are highly reactive and serve as building blocks for creating a diverse range of substituted pyrimidines by introducing different nucleophiles.

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Intermediates

Resulting Compound Class Synthetic Utility Potential Applications
Dichloropyrimidines Highly reactive intermediates for nucleophilic substitution. Precursors for fungicides and other agrochemicals.
Fused Pyrimidines Building blocks for creating polycyclic aromatic systems. Development of novel therapeutic agents and functional materials.

Utility in the Development of Monomers and Polymers

This compound is identified as a valuable intermediate for the synthesis of monomers and polymers. The functional groups on the molecule allow it to be incorporated into polymer chains, imparting specific properties to the resulting material. The hydroxyl groups can participate in condensation polymerization reactions, such as the formation of polyesters or polyethers, while the nitrile group can either be retained for its polarity or be chemically transformed.

The presence of the nitrogen-rich pyrimidine ring within a polymer backbone can enhance thermal stability and modify the material's electronic properties. These characteristics are sought after in the development of specialty polymers for advanced applications.

Applications in Material Coatings, e.g., Microspheres for Diagnostic Assays

In the field of biotechnology and diagnostics, surface modification is critical for the performance of analytical devices. This compound has been utilized to coat microspheres intended for use in diagnostic assays. In such applications, the compound is adsorbed or chemically bonded to the surface of polymer microspheres.

This coating can serve several purposes:

Functionalization: It introduces specific chemical functionalities (hydroxyl, nitrile, and the pyrimidine ring) to an otherwise inert surface.

Bioconjugation: These functional groups can then be used as anchor points to attach biomolecules, such as antibodies or antigens, which are essential for immunoassays.

Controlled Surface Properties: The coating can alter the hydrophilicity and binding characteristics of the microspheres, which is crucial for reducing non-specific binding and improving the signal-to-noise ratio in sensitive diagnostic tests.

Use as a Component in Solid Phase Microextraction (SPME) Materials

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes. selleckchem.com The performance of SPME is highly dependent on the chemical nature of the coating on the extraction fiber. This compound can be used as a precursor in the synthesis of polymers for these coatings.

Polymers incorporating this pyrimidine derivative can offer unique selectivity for certain classes of analytes due to a combination of hydrogen bonding (via the dihydroxy groups), dipole-dipole interactions (via the nitrile group), and π-π stacking interactions (via the aromatic pyrimidine ring). This makes SPME fibers coated with such materials potentially effective for the selective extraction of polar or aromatic compounds from complex matrices like biological fluids or environmental samples.

Industrial Relevance in Chemical Process Development

The industrial value of a chemical intermediate is determined by its utility in scalable, efficient, and safe manufacturing processes. While specific large-scale production data for this compound is not widely published, the industrial importance of its parent compound, 4,6-dihydroxypyrimidine (B14393), is well-established. Patents describe detailed processes for preparing 4,6-dihydroxypyrimidine on a large scale, highlighting its role as a valuable intermediate for active ingredients, particularly fungicides.

This establishes the industrial relevance of the 4,6-dihydroxypyrimidine scaffold. The addition of a carbonitrile group at the 5-position creates a derivative with enhanced functionality, making it a key building block for a new generation of complex chemicals. The development of robust and scalable synthetic routes for compounds like 4,6-dichloropyrimidine-5-carbonitrile (B1297664) further underscores the industrial demand for these types of functionalized pyrimidine intermediates. researchgate.net

Table 2: Factors Contributing to Industrial Relevance

Factor Description
Scalability Synthetic routes for the pyrimidine core are designed for large-scale production.
Versatility Serves as a precursor to a wide range of high-value chemical products.
Process Safety Development focuses on creating robust and safe manufacturing protocols.

| Economic Value | Used in the synthesis of commercially important products like agrochemicals. |

Contribution to Dye Chemistry (as a precursor)

The structural features of this compound make it a suitable precursor for the synthesis of certain types of dyes. Azo dyes, which constitute a major class of commercial colorants, are formed by the reaction of a diazonium salt with a coupling component. Heterocyclic compounds are frequently used as coupling components to produce dyes with high tinctorial strength and good fastness properties.

Pyrimidine-5-carbonitrile derivatives are specifically noted for their use in creating novel azo dyes. bohrium.com The electron-withdrawing nature of the nitrile group and the presence of the pyrimidine ring can influence the final color and properties of the dye. By diazotizing an aromatic amine and coupling it with a pyrimidine derivative like this compound, it is possible to synthesize heterocyclic azo dyes with unique shades and performance characteristics for applications in textiles and other materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic protocols for preparing 4,6-dihydroxypyrimidine-5-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multicomponent reactions or cyclization of precursors. For example, derivatives with aryl substituents (e.g., 4-(4-methoxyphenyl)) are synthesized via condensation reactions under thermal or acidic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (80–100°C), and stoichiometric ratios of reactants. Characterization via IR (e.g., νCN at ~2212 cm⁻¹) and NMR (δH 6–8 ppm for aromatic protons) is critical .

Q. How can researchers verify the purity and structural integrity of synthesized this compound compounds?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Pure derivatives exhibit sharp melting points (e.g., 300°C for 4-(4-methoxyphenyl) derivatives) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 57.13% calc. vs. 57.24% obs.) .
  • Spectroscopy : IR for functional groups (CN, OH), <sup>1</sup>H/<sup>13</sup>C NMR for substituent effects, and MS for molecular ion confirmation .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrimidine core?

  • Methodological Answer :

  • NMR : Aromatic substituents (e.g., methyl, methoxy) shift proton signals downfield (δH 7.4–7.8 ppm) and alter carbon chemical environments (e.g., δC 128–140 ppm for aryl carbons) .
  • IR : Electron-withdrawing groups (e.g., CN) reduce νOH stretching frequencies due to hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4,6-dihydroxypyrimidine derivatives?

  • Methodological Answer : Systematic reviews (per Cochrane guidelines) should evaluate experimental variables:

  • Assay Conditions : Compare MIC values (antimicrobial studies) across standardized strains (e.g., S. aureus ATCC 25923) .
  • Structural Variations : Activity discrepancies may arise from substituent positioning (e.g., 4-methyl vs. 4-methoxy groups alter lipophilicity and target binding) .

Q. What strategies mitigate thermodynamic instability in this compound during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Maintain anhydrous conditions at 2–8°C to prevent hydrolysis of the nitrile group .
  • Stabilizers : Use radical scavengers (e.g., BHT) in reactions involving high temperatures or oxidizing agents .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. The nitrile group directs electrophiles to the C2 position due to electron-withdrawing effects .
  • Experimental Validation : Compare predicted vs. observed products in halogenation or nitration reactions .

Q. What experimental designs are optimal for studying the anti-inflammatory mechanism of 4,6-dihydroxypyrimidine derivatives?

  • Methodological Answer :

  • In Vitro Assays : Measure COX-2 inhibition (ELISA) or NF-κB pathway modulation (luciferase reporter assays) .
  • Structure-Activity Relationships (SAR) : Correlate substituent electronic profiles (Hammett σ constants) with IC50 values .

Handling and Safety

  • Storage : Store in sealed containers at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H318) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.